Einecs 306-350-3 Einecs 306-350-3
Brand Name: Vulcanchem
CAS No.: 97158-21-9
VCID: VC17045016
InChI: InChI=1S/C14H12ClNO2.C4H11NO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18;6-3-1-5-2-4-7/h2-8,16H,1H3,(H,17,18);5-7H,1-4H2
SMILES:
Molecular Formula: C18H23ClN2O4
Molecular Weight: 366.8 g/mol

Einecs 306-350-3

CAS No.: 97158-21-9

Cat. No.: VC17045016

Molecular Formula: C18H23ClN2O4

Molecular Weight: 366.8 g/mol

* For research use only. Not for human or veterinary use.

Einecs 306-350-3 - 97158-21-9

Specification

CAS No. 97158-21-9
Molecular Formula C18H23ClN2O4
Molecular Weight 366.8 g/mol
IUPAC Name 2-(3-chloro-2-methylanilino)benzoic acid;2-(2-hydroxyethylamino)ethanol
Standard InChI InChI=1S/C14H12ClNO2.C4H11NO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18;6-3-1-5-2-4-7/h2-8,16H,1H3,(H,17,18);5-7H,1-4H2
Standard InChI Key HAMLWRWTKWEMNM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O.C(CO)NCCO

Introduction

Chemical Identity and Nomenclature

Regulatory Identifiers

EINECS 306-350-3 is systematically cataloged under multiple identifiers:

  • CAS Registry Number: 97158-21-9

  • EC Number: 306-350-3

  • DSSTox Substance ID: DTXSID20242728

  • PubChem CID: 44152096

These identifiers ensure unambiguous referencing across regulatory, academic, and industrial contexts.

Synonyms and Trade Names

The compound is interchangeably referred to as:

  • 2-((3-Chloro-o-tolyl)amino)benzoic acid, compound with 2,2'-iminodiethanol (1:1)

  • 2-(3-chloro-2-methylanilino)benzoic acid;2-(2-hydroxyethylamino)ethanol (IUPAC name)

The absence of commercial trade names in available literature suggests its primary use as an intermediate or research chemical.

Molecular Formula and Composition

The molecular formula C18H23ClN2O4\text{C}_{18}\text{H}_{23}\text{ClN}_2\text{O}_4 delineates its stoichiometry:

  • Carbon (C): 18 atoms

  • Hydrogen (H): 23 atoms

  • Chlorine (Cl): 1 atom

  • Nitrogen (N): 2 atoms

  • Oxygen (O): 4 atoms

Component compounds include tolfenamic acid derivatives and diethanolamine, which influence solubility and reactivity .

Structural Characteristics

2D and 3D Conformations

The compound’s 2D structure (Figure 1) features a benzoic acid moiety substituted with a 3-chloro-2-methylanilino group, complexed with 2,2'-iminodiethanol . Key structural attributes include:

  • Aromatic rings: Two benzene rings contributing to planar rigidity.

  • Functional groups: Carboxylic acid (-COOH), secondary amine (-NH-), and hydroxyl (-OH) groups .

3D conformational analysis reveals rotational flexibility around seven bonds, enabling adaptive molecular interactions .

Table 1: Structural Descriptors of EINECS 306-350-3

PropertyValue
Rotatable bond count7
Topological polar surface area102 Ų
Hydrogen bond donors5
Hydrogen bond acceptors6

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) are absent in public databases, computational predictions suggest:

  • IR: Stretching vibrations for -OH (3200–3600 cm⁻¹), -COOH (1700 cm⁻¹), and C-Cl (550–850 cm⁻¹).

  • NMR: Distinct signals for aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.5–2.5 ppm) .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via salt formation between 2-((3-chloro-o-tolyl)amino)benzoic acid and 2,2'-iminodiethanol under controlled conditions . Key steps include:

  • Acid-base reaction: Proton transfer from the carboxylic acid to the amine group of diethanolamine.

  • Crystallization: Isolation of the 1:1 complex through solvent evaporation .

Analytical Validation

Quality control employs:

  • High-performance liquid chromatography (HPLC): Purity assessment.

  • Mass spectrometry (MS): Molecular ion peak at m/z 366.8 .

  • Elemental analysis: Verification of C, H, N, and Cl content .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar solvents (e.g., water, ethanol) due to hydrogen-bonding capacity .

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions, necessitating storage at neutral pH .

Table 2: Key Physicochemical Parameters

ParameterValue
Molecular weight366.8 g/mol
Exact mass366.1346 Da
logP (octanol-water)Estimated 2.1–2.5

Thermal Behavior

  • Melting point: Unreported in literature; predicted >150°C based on analogous compounds .

  • Thermal decomposition: Likely degrades above 200°C, releasing CO₂ and HCl .

Applications and Industrial Relevance

Pharmaceutical Intermediates

As a tolfenamic acid derivative, EINECS 306-350-3 may serve as:

  • Prodrug candidate: Enhanced solubility via diethanolamine complexation .

  • Anti-inflammatory agent: Potential COX-2 inhibition, though unconfirmed by clinical data .

Chemical Research

  • Ligand design: Chelating properties of diethanolamine could facilitate metal coordination studies .

  • Crystallography: Model compound for studying hydrogen-bonded networks .

Future Research Directions

  • Pharmacological profiling: In vitro and in vivo studies to confirm bioactivity.

  • Cocrystal engineering: Optimization of physicochemical properties via stoichiometric variation.

  • Ecotoxicology: Impact assessment on aquatic and terrestrial ecosystems.

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